Allyloxy propanol

描述

Contextualization within Organoether Chemistry

Allyloxy propanol (B110389) is classified within the broad family of organoethers, specifically as a glycol ether. ontosight.aiwikipedia.org Glycol ethers are characterized by the presence of an ether linkage within a glycol-derived structure. wikipedia.org What sets allyloxy propanol apart is the incorporation of a reactive allyl group (CH₂=CH-CH₂-), which imparts unique reactivity not typically found in saturated glycol ethers. solubilityofthings.com This dual functionality—a reactive double bond and a nucleophilic hydroxyl group—positions this compound as a versatile reagent in organic synthesis, bridging the gap between simple ethers and more complex functionalized molecules. solubilityofthings.com

The presence of both a hydrophilic hydroxyl group and a more hydrophobic allyl ether moiety gives the molecule an amphiphilic character. This property influences its solubility and its interactions at interfaces, a key consideration in applications such as surfactant and polymer chemistry. solubilityofthings.com The reactivity of the allyl group, susceptible to a variety of addition and modification reactions, further distinguishes it from many other organoethers. solubilityofthings.comontosight.ai

Historical Development and Initial Academic Inquiries

The scientific exploration of this compound is rooted in the broader history of allyl ether chemistry, which gained significant traction in the mid-20th century. Early research into allyl ethers primarily focused on their utility as protecting groups in carbohydrate chemistry, where the allyl group could be introduced and later selectively removed under specific conditions. Foundational studies in the 1960s established key reactions of allyl ethers, such as their isomerization to prop-1-enyl ethers.

Initial academic inquiries into this compound itself were driven by the need for specialized solvents and chemical intermediates with a balance of polarity and reactivity. Early synthetic routes typically involved the etherification of propylene (B89431) glycol with an allyl halide. ontosight.ai These pioneering studies provided the fundamental understanding of the compound's properties and reactivity, paving the way for its contemporary applications.

Current Research Landscape and Emerging Trends

The current research landscape for this compound is vibrant and expanding, with a significant focus on its application as a versatile chemical intermediate and a monomer for advanced materials. Its bifunctional nature is being exploited in increasingly sophisticated ways.

Detailed Research Findings:

Researchers are actively investigating this compound in several key areas:

Polymer Synthesis: The allyl group in this compound serves as a reactive handle for polymerization. It can participate in various polymerization techniques, including free-radical and photo-initiated processes, to create polymers with tailored properties. ontosight.aimdpi.comnih.gov These polymers can be further modified through post-polymerization reactions, such as thiol-ene "click" chemistry, to introduce a wide range of functionalities. acs.org

Chemical Intermediate: this compound is a valuable precursor for the synthesis of more complex molecules. The hydroxyl group can be oxidized to a ketone, while the allyl group can undergo reactions like epoxidation, dihydroxylation, and rearrangement. mdpi.com This allows for the creation of a diverse array of derivatives with potential applications in pharmaceuticals and agrochemicals. ontosight.aiontosight.aiontosight.ai

Materials Science: The ability to functionalize this compound-based polymers has led to their exploration in materials science. For instance, research has shown their use in creating crosslinked networks and functional coatings. mdpi.comontosight.ai An emerging trend is the development of "greener" synthetic routes to allyloxyalcohols and their use in sustainable materials, such as isocyanate-free polyhydroxyurethanes. mdpi.com

Specialized Applications: Recent studies have highlighted novel applications for this compound derivatives. One such area is in the oil and gas industry, where copolymers containing allyloxy-2-hydroxy propane (B168953) sulfonic acid (AHPS) have been synthesized and evaluated as high-temperature fluid loss additives for oil well cementing. researchgate.net Another novel application involves the synthesis of 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers as potential absorbents for carbon dioxide. researchgate.netsrce.hr

Interactive Data Table: Properties of this compound Isomers

| Property | 1-Allyloxy-2-propanol | 2-Allyloxy-1-propanol | Reference |

| Molecular Formula | C₆H₁₂O₂ | C₆H₁₂O₂ | ontosight.ainih.gov |

| Molecular Weight | 116.16 g/mol | 116.16 g/mol | ontosight.ainih.gov |

| Synonyms | Propylene glycol 1-allyl ether | Propylene glycol 2-allyl ether | ontosight.ainih.gov |

Interactive Data Table: Research Applications of this compound

| Research Area | Specific Application | Key Findings | Reference |

| Polymer Chemistry | Synthesis of functional polymers | The allyl group allows for post-polymerization modification via thiol-ene reactions. | acs.org |

| Chemical Synthesis | Intermediate for complex molecules | Can be oxidized at the hydroxyl group and undergo various reactions at the allyl group. | mdpi.com |

| Materials Science | Development of sustainable materials | Used in the synthesis of isocyanate-free polyhydroxyurethanes. | mdpi.com |

| Industrial Chemistry | Oil well cementing | Copolymers with AHPS act as high-temperature fluid loss additives. | researchgate.net |

| Environmental Chemistry | CO₂ Absorption | Polyoxyethylene ether derivatives show potential for CO₂ capture. | researchgate.netsrce.hr |

Structure

3D Structure

属性

IUPAC Name |

3-prop-2-enoxypropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-5-8-6-3-4-7/h2,7H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTWOSPUWOVJQHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

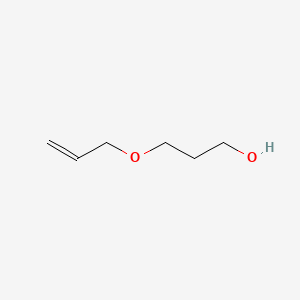

C=CCOCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90864178 | |

| Record name | 3-[(Prop-2-en-1-yl)oxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90864178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6180-67-2, 9042-19-7 | |

| Record name | 3-(2-Propen-1-yloxy)-1-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6180-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-2-propen-1-yl-.omega.-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], α-2-propen-1-yl-ω-hydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.042 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(prop-2-en-1-yloxy)propan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Pathways for Allyloxy Propanol

Established Chemical Synthesis Routes

The production of allyloxy propanol (B110389) relies on well-documented chemical reactions that have been optimized for yield and selectivity. The primary routes include the formation of an ether linkage and the addition of a hydroxyl group to a precursor molecule.

Etherification Reactions

Etherification represents a fundamental approach to synthesizing allyloxy propanol, involving the formation of an ether bond between an allyl group and a propanol backbone.

The Williamson ether synthesis is a classic and versatile method for preparing ethers, including this compound. careers360.comwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide by an alkoxide ion. careers360.comwikipedia.org In this context, an alkoxide is generated from a propanol derivative, which then attacks an allyl halide, displacing the halide and forming the desired ether linkage. careers360.com

The choice of reagents is critical for the success of this synthesis. careers360.com Typically, a primary alkyl halide is preferred to minimize side reactions such as elimination. wikipedia.org The alkoxide can be prepared by reacting an alcohol with a strong base like sodium or potassium hydride. careers360.com For instance, the reaction of sodium propoxide with allyl chloride would yield this compound. The reaction conditions, such as temperature and solvent, are optimized to maximize the yield of the ether product. francis-press.com

Table 1: Key Aspects of Williamson Ether Synthesis for this compound

| Feature | Description |

| Reaction Type | Nucleophilic Substitution (SN2) |

| Nucleophile | Propanol-derived alkoxide |

| Electrophile | Allyl halide (e.g., allyl chloride, allyl bromide) |

| Key Advantage | Versatility in synthesizing unsymmetrical ethers |

| Limitation | Potential for elimination side reactions with secondary/tertiary halides |

Modern synthetic strategies often employ catalytic methods to enhance the efficiency and sustainability of etherification reactions. For the synthesis of this compound, catalytic protocols can offer advantages over traditional stoichiometric methods. These reactions can be catalyzed by acids or metal complexes. nih.govrsc.org

Acid-catalyzed dehydration of a mixture of allyl alcohol and propanol can produce this compound, although this method can also lead to the formation of symmetrical ethers (diallyl ether and dipropyl ether) as byproducts. masterorganicchemistry.com

More advanced methods involve transition metal catalysts. For example, iridium-catalyzed allylic etherification allows for the direct use of alcohols as nucleophiles, avoiding the need to pre-form the alkoxide. nih.gov These reactions can exhibit high regio- and enantioselectivity. nih.gov Palladium-catalyzed reactions have also been developed for the synthesis of allylic ethers from allenols and alcohols. rsc.org Furthermore, nano metal oxides like α-Fe2O3 have shown excellent catalytic performance in the etherification of propylene (B89431) oxide with alcohols to produce propylene glycol ethers. researchgate.net

Table 2: Comparison of Catalytic Etherification Approaches

| Catalyst Type | Description | Advantages |

| Acid Catalysis | Uses strong acids like sulfuric acid to promote dehydration. | Simple and inexpensive. |

| Transition Metal Catalysis | Employs catalysts like iridium or palladium complexes. | High selectivity, milder reaction conditions. |

| Nano Metal Oxides | Utilizes materials like α-Fe2O3 as heterogeneous catalysts. | High conversion rates, catalyst reusability. researchgate.net |

Williamson Ether Synthesis Approaches

Hydration Reactions

Hydration reactions, which involve the addition of water across a double bond or the opening of an epoxide ring, provide another major pathway to this compound.

A significant industrial method for producing propylene glycol ethers, including this compound, involves the reaction of propylene oxide with an alcohol. nih.goviarc.fr In the case of this compound synthesis, propylene oxide is reacted with allyl alcohol. This reaction can be catalyzed by either acids or bases to increase the reaction rate. metu.edu.tr

The industrial production often involves heating under pressure, sometimes without a catalyst. metu.edu.tr The reaction of propylene oxide with alcohols like methanol, ethanol, or propanol is a common route to various propylene glycol ethers. nih.goviarc.fr This method is advantageous due to its high yield and cost-effectiveness, making it suitable for large-scale production.

The isomerization of propylene oxide can also yield allyl alcohol as a key intermediate, which can then be used in subsequent etherification reactions. wikipedia.orgoup.com

The synthesis of the propanol moiety of this compound can be achieved through the hydration of an alkene, specifically propene. This can be done either directly or indirectly. doubtnut.com

Direct hydration involves the acid-catalyzed addition of water to propene. libretexts.orglibretexts.org This reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, leading to propan-2-ol. chemguide.co.ukorganicmystery.com To obtain propan-1-ol, anti-Markovnikov addition methods like hydroboration-oxidation would be necessary. organicmystery.com The reaction is reversible, and conditions are optimized to favor alcohol formation. libretexts.orgchemguide.co.uk

Indirect hydration involves a two-step process. First, the alkene is reacted with sulfuric acid to form an alkyl sulfate (B86663) intermediate. This intermediate is then hydrolyzed with water to produce the alcohol. This method also generally follows Markovnikov's rule.

Table 3: Overview of Hydration Mechanisms for Propanol Synthesis

| Hydration Method | Description | Key Features |

| Direct Hydration | One-step, acid-catalyzed addition of water to propene. | Reversible; typically follows Markovnikov's rule. libretexts.orgchemguide.co.uk |

| Indirect Hydration | Two-step process via an alkyl sulfate intermediate. | Also generally follows Markovnikov's rule. |

| Hydroboration-Oxidation | A method to achieve anti-Markovnikov hydration of alkenes. organicmystery.com | Yields the less substituted alcohol (e.g., propan-1-ol from propene). |

Propylene Oxide Hydration Strategies

Advanced Synthetic Techniques

Modern organic synthesis has moved towards more efficient and environmentally benign methods. For this compound, advanced techniques such as Phase Transfer Catalysis (PTC) and solvent-free conditions represent significant improvements over classical methods.

Phase Transfer Catalysis (PTC) in Allylation

Phase Transfer Catalysis is a powerful methodology for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. researchgate.netbibliotekanauki.pl In the synthesis of allyloxy alcohols, PTC is employed to overcome the insolubility of the alcohol's corresponding alkoxide in the organic phase where the allylating agent (e.g., allyl chloride) resides. rsc.org

The mechanism involves a phase-transfer agent, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB) or Me(n-Oct)₃N⁺Br⁻. rsc.orgresearchgate.net This catalyst transports the nucleophilic anion (the alkoxide, formed by the reaction of a diol with a base like sodium hydroxide (B78521) in the aqueous phase) across the phase interface into the organic phase. dntb.gov.ua Once in the organic phase, the alkoxide can react with the allyl chloride to form the desired ether linkage, regenerating the catalyst in the process. researchgate.net

Research has demonstrated the effectiveness of this method. For instance, the mono-O-allylation of butane-1,4-diol, a related symmetrical diol, was optimized using PTC. Improvements in the PTC method using a highly selective catalyst resulted in high yields and selectivity with minimal by-product formation. rsc.org Specifically, the use of Me(n-Oct)₃N⁺Br⁻ as the catalyst in a system of 50% aqueous NaOH and cyclohexane (B81311) as the solvent led to an 88% yield and 98% selectivity of the mono-allylated product. rsc.org

Table 1: Performance of Phase Transfer Catalysis in Mono-O-Allylation of Butane-1,4-diol

| Parameter | Condition/Value | Reference |

|---|---|---|

| Catalyst | Me(n-Oct)3N+Br- (0.3 mol%) | rsc.org |

| Solvent | Cyclohexane | rsc.org |

| Base | 50% NaOH(aq) | rsc.org |

| Yield | 88% | rsc.org |

| Selectivity | 98% | rsc.org |

| By-products | <1% (allyl chloride hydrolysis) | rsc.org |

Solvent-Free Synthetic Conditions

A significant advancement in green synthesis is the elimination of organic solvents, which are often volatile, toxic, and contribute to environmental pollution. engineering.org.cn Solvent-free synthesis of allyloxy alcohols has been shown to be a highly effective and sustainable alternative. rsc.org These reactions often proceed faster due to higher reactant concentrations and can lead to purer products, simplifying work-up procedures. pu-toyama.ac.jp

In a comparative study, the mono-O-allylation of butane-1,4-diol was performed under non-catalytic, solvent-free conditions. rsc.org This approach involved using an excess of the diol and solid sodium hydroxide. The method proved to be exceptionally efficient, achieving a 99% yield of the mono-O-allylation product in a relatively short reaction time of 3.5 hours, with negligible by-product formation (<0.1%). rsc.org This sustainable method is well-suited for large-scale synthesis. rsc.org

The isomerization of allyloxy alcohols to 1-propenyloxyalcohols, another key reaction, has also been successfully performed under solvent-free conditions using ruthenium complexes as catalysts. bibliotekanauki.placs.org This atom-economical process is considered an environmentally sustainable method for producing these valuable monomers. acs.org

Table 2: Comparison of PTC vs. Solvent-Free Mono-O-Allylation

| Method | Yield | Reaction Time | By-products | Catalyst/Solvent | Reference |

|---|---|---|---|---|---|

| Phase Transfer Catalysis (PTC) | 88% | Not specified | <1% | Yes (Catalyst and Organic Solvent) | rsc.org |

| Solvent-Free | 99% | 3.5 hours | <0.1% | No (Non-catalytic) | rsc.org |

Biocatalytic and Enzymatic Synthetic Approaches

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, offering high selectivity and operation under mild conditions. mdpi.comrsc.org This approach is particularly valuable for producing chiral compounds.

Stereoselective Syntheses of Chiral Isomers

The synthesis of specific enantiomers of this compound, (S)- and (R)-3-allyloxy-propane-1,2-diol, has been successfully achieved using a chemoenzymatic strategy. researchgate.netresearchgate.net Starting from the racemic mixture of (RS)-3-allyloxy-propane-1,2-diol, a four-step process was developed where the majority of the reactions are carried out with biocatalysts. The key steps include regioselective acylations, asymmetric bioreduction of a prochiral ketone intermediate, and enzymatic alcoholysis, demonstrating the power of enzymes in controlling stereochemistry. researchgate.netresearchgate.net

Biocatalysis is recognized as an efficient and green pathway for preparing enantiomerically pure glycerol (B35011) monoethers (GMEs). researchgate.net The use of enzymes like lipases is common for the kinetic resolution of racemic compounds, allowing for the separation of enantiomers. For example, lipases can selectively acylate one enantiomer in a racemic mixture, allowing the unreacted enantiomer and the acylated product to be separated, yielding two different optically active compounds.

Enzymatic Conversions for Specific Derivatives

The hydroxyl group in this compound provides a site for further functionalization, and enzymes can be used to create specific derivatives. mdpi.com The enzymatic synthesis of chiral (S)- and (R)-3-allyloxy-propane-1,2-diol involves the asymmetric bioreduction of an intermediate, 1-benzoyloxy-3-allyloxy-2-propanone, highlighting an enzymatic conversion to create a chiral diol. researchgate.netresearchgate.net Enzymes such as glycerol dehydrogenase have been noted for their utility in the enantioselective reduction of prochiral ketones to yield enantiomerically enriched diols. researchgate.net

Furthermore, lipases are versatile biocatalysts used in a wide range of reactions, including hydrolysis, esterification, and alcoholysis. These enzymatic processes can convert this compound or its precursors into a variety of valuable derivatives. The resulting optically active building blocks are useful starting materials for the synthesis of chiral pharmaceuticals, such as β-blockers. pu-toyama.ac.jp

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound provides a clear illustration of the application of green chemistry principles. acs.orgresearchgate.net Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The methodologies discussed above align with several key principles of green chemistry:

Use of Catalysis: Both PTC and enzymatic methods rely on catalysts that are effective in small amounts and can be recycled, increasing efficiency and reducing waste. rsc.orgmdpi.com

Reduction of Derivatives: Biocatalytic routes can offer high chemo-, regio-, and enantioselectivity, often avoiding the need for protecting groups that add steps and generate waste. rsc.orgresearchgate.net

Safer Solvents and Auxiliaries: PTC methods allow for the use of water instead of hazardous organic solvents. researchgate.net The development of solvent-free conditions represents an even greater step, completely eliminating the need for a solvent auxiliary, which reduces pollution and simplifies purification. rsc.orgengineering.org.cn

High Atom Economy and Yields: Solvent-free synthesis, in particular, demonstrates excellent performance with near-quantitative yields and minimal by-products, maximizing the incorporation of starting materials into the final product. rsc.org

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy are inherently less wasteful. Addition and rearrangement reactions are considered highly atom-economic as they, in theory, can incorporate all reactant atoms into the final product. nwnu.edu.cnrsc.org

The synthesis of 1-phenoxy-2-propanol, a structurally related ether, from phenol (B47542) and propylene oxide is an excellent example of an atom-economic addition reaction. researchgate.net This type of reaction, where the epoxide ring is opened by the alcohol, results in the formation of a single product with no stoichiometric by-products, representing 100% theoretical atom economy.

Table 1: Comparison of Reaction Efficiency in the Synthesis of Allyloxy Alcohols and Related Compounds

| Product | Reactants | Catalyst/Conditions | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|

| 1-Phenoxy-2-propanol | Phenol, Propylene Oxide | Al2O3/MgO, 120°C, 5h | 98.2 (Conversion) | 99.3 | researchgate.net |

| 4-Allyloxybutan-1-ol | Butane-1,4-diol, Allyl Chloride | Solvent-free, NaOH, 3.5h | 99 | >99.9 | mdpi.com |

| 4-Allyloxybutan-1-ol | Butane-1,4-diol, Allyl Chloride | PTC (Me(n-Oct)3N+Br−), Cyclohexane, 50% NaOH(aq) | 88 | 98 | mdpi.com |

| 2-[2-(1-Propenyloxy)ethoxy]ethanol | 2-[2-(Allyloxy)ethoxy]ethanol | [RuH2(CO)(PPh3)3], 80°C, 2h | 87 | - | bibliotekanauki.pl |

The Claisen rearrangement of aromatic allyl ethers is a classic example of a rearrangement reaction that exhibits 100% atom economy, where an O-allyl ether is thermally converted into a C-allyl compound. rsc.orgscirp.org While substitution reactions are common, they are inherently less atom-economic because they produce by-products. rsc.org For instance, the synthesis from a propanediol (B1597323) and allyl chloride using sodium hydroxide generates sodium chloride as a waste product.

Reaction efficiency is also determined by product yield and selectivity. As shown in Table 1, solvent-free, non-catalytic methods for producing allyloxyalcohols can achieve excellent yields (99%) and selectivity (>99.9%) under optimized conditions. mdpi.com The isomerization of allyloxyalcohols to propenyloxyalcohols, another highly atom-economic process, can also proceed with high yields using specific ruthenium catalysts. bibliotekanauki.pl

Sustainable Catalysis and Solvent Selection

The choice of catalyst and solvent system is paramount in developing sustainable synthetic pathways for this compound. The goal is to enhance reaction rates and selectivity while minimizing environmental impact.

Sustainable Catalysis Catalysis is a cornerstone of green chemistry, enabling reactions to proceed under milder conditions with greater efficiency. nih.gov Both homogeneous and heterogeneous catalysts are employed in the synthesis and modification of allyloxyalcohols.

Homogeneous Catalysis : Transition metal complexes, particularly those based on ruthenium, are effective for the isomerization of the allyl group in allyloxyalcohols to a propenyl group, a transformation that can enhance reactivity in subsequent polymerization reactions. bibliotekanauki.plresearchgate.net Cobalt-based catalysts have also been developed for related transformations, such as the deprotection of (allyloxy)arenes, presenting a more sustainable alternative to noble metal catalysts. researchgate.net

Heterogeneous Catalysis : Solid catalysts offer significant environmental advantages, primarily their ease of separation from the reaction mixture and potential for reuse. nih.gov For the synthesis of 1-phenoxy-2-propanol, a mixed oxide of Al2O3/MgO has demonstrated outstanding catalytic performance, being easily recoverable and reusable for multiple cycles without significant loss of activity. researchgate.net

Phase Transfer Catalysis (PTC) : PTC is an effective technique for reactions involving immiscible reactants, such as the allylation of a diol in a biphasic system. This method can improve reaction rates and yields while allowing for the use of less hazardous solvents like cyclohexane instead of more problematic ones. mdpi.com

Table 2: Examples of Catalytic Systems in Allyl Ether Synthesis and Transformation

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Heterogeneous | Al2O3/MgO | Etherification (Addition) | High efficiency, reusability, easy separation | researchgate.net |

| Homogeneous | [RuH2(CO)(PPh3)3] | Isomerization | High activity and productivity for specific substrates | bibliotekanauki.pl |

| Phase Transfer Catalyst | Me(n-Oct)3N+Br− | Etherification (Substitution) | High selectivity, minimizes by-products | mdpi.com |

| Homogeneous | Vitamin B12 (Cobalt) | Deprotection (of allyloxyarenes) | Sustainable, uses a natural complex | researchgate.net |

Solvent Selection The reduction or replacement of hazardous organic solvents is a primary goal of green chemistry. nih.gov For the synthesis of this compound, several sustainable approaches are viable:

Solvent-Free Synthesis : The most sustainable option is to eliminate the solvent entirely. The mono-O-allylation of butan-1,4-diol has been successfully performed under solvent-free conditions, achieving a 99% yield with minimal by-products. mdpi.com This approach significantly reduces waste and simplifies product purification.

Green Solvents : When a solvent is necessary, a range of environmentally benign alternatives to conventional volatile organic compounds (VOCs) are available. researchgate.net Water is an ideal green solvent due to its non-toxicity and availability, and its use is often facilitated in biocatalytic processes. nih.govmdpi.com Other classes of green solvents include ionic liquids (ILs), deep eutectic solvents (DESs), and alcohols like ethanol. researchgate.netmdpi.comacs.org These solvents are characterized by low vapor pressure, reducing air pollution, and can often be recycled. nih.gov For instance, alcohols and esters are generally considered solvents with low environmental risk. rsc.org

Chemical Reactivity and Reaction Mechanisms of Allyloxy Propanol

Transformations Involving the Hydroxyl Group

The hydroxyl group in allyloxy propanol (B110389) is a primary site for various chemical transformations, including oxidation, esterification, and functionalization for polymerization.

The secondary hydroxyl group of 1-allyloxy-2-propanol can be oxidized to yield ketones or aldehydes. Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and methyl (trifluoromethyl)dioxirane are effective for this transformation. researchgate.net For instance, the oxidation of 1-benzoyloxy-3-allyloxypropan-2-ol using PCC results in the formation of 1-benzoyloxy-3-allyloxy-2-propanone in good yield. researchgate.net

In some cases, oxidation can lead to a mixture of products. The oxidation of substituted homoallylic alcohols with t-BuOOH can result in both allylic oxidation and epoxidation products, indicating a radical-based mechanism. mdpi.com The characterization of these oxidation products is typically achieved through spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Gas Chromatography/Mass Spectrometry (GC/MS). mdpi.com

| Oxidizing Agent | Substrate | Product(s) | Reference |

| Pyridinium chlorochromate (PCC) | 1-benzoyloxy-3-allyloxypropan-2-ol | 1-benzoyloxy-3-allyloxy-2-propanone | researchgate.net |

| Methyl (trifluoromethyl)dioxirane | 2-Propanol, 1-(2-propenyloxy)- | Ketones or aldehydes | |

| t-BuOOH | Substituted-1,5-hexadien-3-ols | Allylic oxidation and epoxidation products | mdpi.com |

Allyloxy propanol readily undergoes esterification with carboxylic acids to form corresponding esters. This reaction is a fundamental transformation for modifying the properties of the molecule. The Fischer esterification, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method for this purpose. masterorganicchemistry.com The reaction proceeds through a series of protonation, addition, and elimination steps. masterorganicchemistry.com

Transesterification, the conversion of one ester to another by exchanging the alkoxy group, is another important pathway. masterorganicchemistry.com This reaction can be catalyzed by both acids and bases. masterorganicchemistry.com In a basic medium, the reaction is initiated by the nucleophilic attack of an alkoxide on the ester's carbonyl group. masterorganicchemistry.com In an industrial setting, transesterification is a key process for producing alkyl esters of carboxylic acids, with catalysts like metal alkoxides being employed to achieve high yields and shorter reaction times. google.comgoogle.com For example, the transesterification of methyl 10-undecenoate with various alcohols can be effectively catalyzed by Cp′TiCl3 (Cp′ = Cp, C5Me5). acs.org

The hydroxyl and allyl groups of this compound serve as sites for functionalization to create polymerizable monomers. ontosight.aicymitquimica.com For instance, this compound can be copolymerized with acrylic acid to form polymers with specific properties. prepchem.com The allyl group itself is a key functional moiety that allows for post-polymerization modifications. nih.gov

Various polymerization techniques, such as ring-opening polymerization (ROP), atom transfer radical polymerization (ATRP), and reversible addition-fragmentation chain transfer (RAFT) polymerization, are used to synthesize polymers with allyl functionalities. nih.gov These allyl-terminated polymers can be further modified through reactions like thiol-ene "click" chemistry, which allows for the introduction of diverse functional groups. nih.govgoogle.com This versatility makes this compound a valuable building block in the synthesis of functional polymers for various applications. ontosight.aicymitquimica.com

Esterification and Transesterification Pathways

Reactivity of the Allyl Ether Moiety

The allyl ether group in this compound exhibits its own distinct reactivity, primarily involving cleavage of the ether linkage and participation in radical reactions.

The ether linkage in this compound can be cleaved under various conditions. Strong acidic or basic conditions can lead to the cleavage of the ether bond, yielding propanol and allyl alcohol. Palladium-catalyzed reactions are also effective for the deprotection of allyl ethers. organic-chemistry.org For instance, a palladium catalyst in the presence of a base can selectively cleave aryl allyl ethers. organic-chemistry.org

Other methods for allyl ether cleavage include the use of samarium(II) iodide (SmI2) in the presence of water and an amine, which provides good yields for the deprotection of alcohols and carbohydrates. organic-chemistry.org A mixture of trihaloboranes can also trigger a regioselective cleavage of unsymmetrical alkyl ethers. organic-chemistry.org Additionally, low-valent titanium reagents have been shown to effectively deallylate allyl ethers under mild conditions. nih.gov An oxidative cleavage method using an oxoammonium salt in a biphasic solvent system can convert allyl ethers into their corresponding aldehydes. rsc.org

| Reagent/Catalyst | Conditions | Products | Reference |

| Strong acid or base | - | Propanol and allyl alcohol | |

| Palladium catalyst | Basic conditions | Aryl alcohol (from aryl allyl ether) | organic-chemistry.org |

| SmI2/H2O/i-PrNH2 | - | Alcohol | organic-chemistry.org |

| Trihaloboranes | - | Alkyl alcohol and alkyl bromide | organic-chemistry.org |

| Low-valent titanium reagent | Mild conditions | Alcohol | nih.gov |

| Oxoammonium salt | Biphasic solvent system, mild heating | Aldehyde | rsc.org |

The allyl group of this compound can participate in radical reactions. The reactivity of allyl radicals is a subject of detailed study, with research investigating the kinetics of their reactions with other radicals. acs.org In the context of polymerization, the allyl group can be utilized in radical cascade cyclization reactions. researchgate.net For instance, 2-(allyloxy)arylaldehydes can undergo radical cascade annulation reactions triggered by various radicals to synthesize chroman-4-one derivatives. researchgate.net

The control of these radical reactions is crucial for achieving desired products. The reactions of α-hydroxyalkyl radicals, such as the 2-propanol radical, are complex and can proceed through various competing mechanisms, including proton-coupled electron transfer (PCET) and hydrogen atom transfer. nih.gov Understanding these mechanisms is essential for controlling the outcome of radical reactions involving this compound. Theoretical studies using density functional theory (DFT) help in elucidating the most favorable reaction pathways. nih.gov

Cycloaddition Reactions and Stereochemical Implications

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated starting materials. wikipedia.org In the context of this compound, the allyl group serves as a key component in these transformations. These reactions are often characterized by high regio- and stereoselectivity, with the stereochemistry of the resulting product being directly influenced by the stereochemistry of the reactants. numberanalytics.com

Common types of cycloaddition reactions include:

[4+2] Cycloadditions (Diels-Alder Reactions): The Diels-Alder reaction, a cornerstone of organic synthesis, involves the reaction of a conjugated diene with a dienophile to form a cyclohexene (B86901) derivative. numberanalytics.comyoutube.com The reaction is known for its high degree of stereospecificity. numberanalytics.com

[2+2] Cycloadditions: These reactions, typically initiated photochemically, involve two alkene components to form a cyclobutane (B1203170) ring. numberanalytics.com They can also exhibit high regio- and stereoselectivity. numberanalytics.com

1,3-Dipolar Cycloadditions: This type of reaction involves a 1,3-dipole and a dipolarophile to create a five-membered heterocyclic ring. numberanalytics.com The stereochemistry of the product is determined by the stereochemistry of the starting materials. numberanalytics.com

The stereochemical outcome of these reactions is governed by the frontier molecular orbitals (HOMO and LUMO) of the reacting species. libretexts.org For a cycloaddition to occur, a bonding interaction between the HOMO of one reactant and the LUMO of the other is required. libretexts.org The symmetry of these orbitals dictates whether the reaction proceeds through a suprafacial (on the same face) or an antarafacial (on opposite faces) pathway, which in turn determines the stereochemistry of the adduct. libretexts.orgkharagpurcollege.ac.in Most thermal cycloadditions with (4n+2) π electrons, like the Diels-Alder reaction, proceed via a suprafacial-suprafacial pathway. wikipedia.orglibretexts.org

Isomerization and Rearrangement Studies

The allyl group in this compound can undergo isomerization to form a prop-1-enyl ether. This transformation is often catalyzed by transition metal complexes, particularly those based on ruthenium. researchgate.net The isomerization is a key step in certain synthetic strategies, as the resulting propenyl ether can be readily hydrolyzed under acidic conditions, providing a method for the selective removal of the allyl protecting group.

Studies have shown that the isomerization of allyloxy alcohols can be highly selective, yielding either the 1-propenyl derivative or a cyclic acetal (B89532) of propanal, depending on the transition metal catalyst (e.g., Ru, Rh) employed. researchgate.net The choice of catalyst can direct the reaction pathway, highlighting the importance of catalyst selection in controlling the outcome of the transformation. researchgate.net

Furthermore, the strategic use of alkene isomerization can enable subsequent reactions. For instance, the isomerization of allylic vinyl acetals, which can be derived from allylic alcohols, facilitates the Coates-Claisen rearrangement under mild conditions using Lewis or Brønsted acids. nih.gov

Intermolecular and Intramolecular Reaction Dynamics

The Michael addition, or conjugate addition, involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.comambeed.com While this compound itself is not a typical Michael acceptor, its derivatives can participate in such reactions. The allyl group can be modified to contain an electron-withdrawing group, making the β-carbon susceptible to nucleophilic attack. solubilityofthings.com The reaction proceeds in three main steps: deprotonation of the nucleophile to form an enolate, conjugate addition of the enolate to the electrophilic alkene, and subsequent protonation of the resulting enolate. masterorganicchemistry.com

The versatility of the Michael addition allows for the use of a wide range of nucleophiles, including enolates, organocuprates, thiols, and amines. masterorganicchemistry.com Phosphines have also been explored as organocatalysts for Michael-type additions. mdpi.com

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. nih.gov A prominent example is the Claisen rearrangement, a solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. libretexts.org this compound, containing an allyl ether moiety, can undergo a Claisen rearrangement upon heating to form a γ,δ-unsaturated carbonyl compound. libretexts.org

The reaction proceeds through a concerted, cyclic transition state involving the movement of six electrons. libretexts.org The stereochemistry of the starting material influences the stereochemistry of the product. Palladium(II) salts have been shown to catalyze the Cope rearrangement, a related solubilityofthings.comsolubilityofthings.com-sigmatropic shift of 1,5-dienes, and have also been applied to catalyze the asymmetric solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangement of allyloxy- and propargyloxyindoles. nih.govnsf.gov

Vinylogous urethanes derived from 4-allyloxyketoesters have been observed to undergo thermal solubilityofthings.comsolubilityofthings.com-sigmatropic rearrangements to produce compounds with N-substituted quaternary carbon centers. nih.gov In some cases, solubilityofthings.comresearchgate.net-sigmatropic rearrangements can also occur. nih.gov

Thiol-ene "click" chemistry is a powerful and efficient method for post-polymerization modification. rsc.orgresearchgate.net This reaction involves the radical-mediated addition of a thiol to an alkene (the "ene"). nih.gov The allyl group of this compound serves as the "ene" component in this reaction.

This method is highly valued for its numerous advantages, including being metal-free and proceeding under mild conditions, often initiated by UV radiation or thermal initiators. nih.govmdpi.com It is not particularly sensitive to moisture or oxygen and exhibits high regioselectivity, leading to the formation of thioether linkages. nih.gov The reaction proceeds via a step-growth mechanism. mdpi.com

Thiol-ene chemistry has been successfully used to functionalize polymers, including aliphatic polycarbonates, by reacting them with various thiols to introduce new functional groups. researchgate.netrsc.org This approach allows for the tailoring of polymer properties for specific applications. mdpi.com

Sigmatropic Rearrangements

Catalytic Aspects in this compound Transformations

Catalysis plays a crucial role in many of the transformations involving this compound, enabling reactions to proceed under milder conditions and with greater selectivity.

Isomerization: Transition metal complexes, particularly those of ruthenium, are effective catalysts for the isomerization of the allyl ether in allyloxyalcohols to 1-propenyl ethers. researchgate.netmdpi.com The choice of catalyst and reaction conditions can influence the selectivity of the isomerization. researchgate.net

Sigmatropic Rearrangements: Lewis acids and transition metal complexes, such as those of palladium(II), can catalyze Claisen and Cope rearrangements. nih.govnih.gov Chiral catalysts have been developed for asymmetric versions of these reactions. nih.gov

Michael Additions: Lewis or Brønsted bases are often required to catalyze the oxa-Michael addition of alcohols. researchgate.net

Hydrogen Transfer Reactions: Ruthenium-based catalysts have been used for the catalytic transfer hydrogenation of biomass-derived molecules using alcohols like 2-propanol as the hydrogen donor. mdpi.com Iron oxide-based catalysts have been shown to catalyze the conversion of glycerol (B35011) to allyl alcohol via a hydrogen transfer mechanism. mdpi.com

Allylation: Palladium/Lewis acid systems have been used to catalyze the mono-O-allylation of polyols. mdpi.com Molybdenum oxide on a titania support has been proposed as a heterogeneous catalyst for the dehydrative allylation of allyl alcohol with other alcohols. mdpi.com

The development of new catalytic systems continues to expand the synthetic utility of this compound and related compounds, offering more efficient and environmentally friendly reaction pathways. mdpi.comresearchgate.net

Homogeneous Catalysis for Selective Functionalization

Homogeneous catalysis, where the catalyst exists in the same phase as the reactants, offers a powerful tool for the precise functionalization of the this compound molecule. wikipedia.org This approach allows for high selectivity under often mild reaction conditions due to the well-defined nature of the molecular catalytic species.

A significant area of research is the hydroformylation of the allyl group. This reaction introduces a formyl group (-CHO) and a hydrogen atom across the double bond, transforming the allyl ether into a hydroxy-aldehyde, a valuable precursor for diols and other specialty chemicals. wikipedia.orggoogle.com Rhodium complexes, particularly those modified with phosphine (B1218219) ligands like triphenylphosphine (B44618), are effective homogeneous catalysts for this transformation. acs.orgresearchgate.net The reaction, however, can be complex. For the related substrate, allyl alcohol, hydroformylation is often accompanied by a competing isomerization reaction that converts the allyl substrate into propanal. acs.orgchemicalpapers.com The choice of catalyst, ligand, and reaction parameters is crucial to steer the reaction towards the desired hydroformylated product. acs.org

For example, in the rhodium-catalyzed hydroformylation of allyl alcohol, the ratio of phosphine ligand to rhodium (P/Rh) and the partial pressures of hydrogen and carbon monoxide significantly influence the product distribution. acs.org

| Catalyst System | P/Rh Ratio | Pressure (psig, H₂/CO) | Temperature (°C) | Key Products | Normal/Branched (n/b) Ratio of Hydroxy-aldehydes |

|---|---|---|---|---|---|

| Rh/PPh₃ | 20 | 1000 (1:1) | 100 | 4-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal | 2.1 |

| Rh/PPh₃ | 100 | 1000 (1:1) | 100 | 4-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal | 1.8 |

| Rh/P(OPh)₃ | 20 | 1000 (1:1) | 80 | 4-Hydroxybutanal, 2-Methyl-3-hydroxypropanal, Propanal | 1.9 |

Another novel approach to the selective functionalization of allyloxy groups involves the use of vitamin B12 as a homogeneous catalyst. Research has demonstrated that vitamin B12, when photochemically reduced to its Co(I) state, can catalyze the deprotection of (allyloxy)arenes. researchgate.net This reaction proceeds through an SN2' mechanism, offering a sustainable alternative to methods that rely on noble metals for the cleavage of allyl ethers. researchgate.net This highlights the potential for bio-inspired catalysts in the selective transformation of allyloxy-containing compounds.

Heterogeneous Catalysis for Process Optimization

Heterogeneous catalysis, which involves a catalyst in a different phase from the reactants (typically a solid catalyst with a liquid or gas substrate), is central to optimizing chemical processes involving this compound and its derivatives. numberanalytics.com The primary advantages of this approach include the ease of catalyst separation from the product stream, catalyst recyclability, and often enhanced thermal stability, which are critical for large-scale, environmentally friendly, and cost-effective industrial production. researchgate.net

An important application is in the synthesis of precursors to this compound. For instance, the production of 1-allyloxy-3-chloro-2-propanol, a key intermediate, is traditionally catalyzed by homogeneous mineral acids like sulfuric acid. researchgate.net However, these catalysts are corrosive and difficult to separate. The use of nanocrystalline Beta zeolite, a solid acid catalyst, overcomes these limitations. This heterogeneous catalyst facilitates the alcoholysis of epichlorohydrin (B41342) with allyl alcohol efficiently and can be readily recovered and reused, making the process more sustainable. researchgate.net

The functionalization of the allyl group can also be achieved using heterogeneous systems. The cycloaddition of carbon dioxide to allyl glycidyl (B131873) ether (a structurally related epoxide) to form a functionalized cyclic carbonate is effectively catalyzed by silica-supported ionic liquids. researchgate.net This solventless reaction demonstrates the power of heterogeneous catalysis in process intensification. The catalyst can be reused for several cycles without a significant drop in activity. researchgate.net

| Catalyst | Co-catalyst | Temperature (°C) | Pressure (MPa) | Time (h) | AGE Conversion (%) |

|---|---|---|---|---|---|

| Silica-supported Imidazolium IL | None | 130 | 1.0 | 5 | 60.1 |

| Silica-supported Imidazolium IL | ZnBr₂ | 130 | 1.0 | 5 | 94.5 |

| Silica-supported Imidazolium IL (3rd Reuse) | ZnBr₂ | 130 | 1.0 | 5 | 90.2 |

Furthermore, the selective hydrogenation of the carbon-carbon double bond in the allyl group, without affecting other functional groups, can be achieved using heterogenized catalysts. An immobilized cationic rhodium(I) catalyst bearing a diphosphine ligand has been shown to be effective for the chemoselective hydrogenation of various functionalized alkenes. nih.gov Such systems combine the high selectivity of homogeneous catalysts with the practical process advantages of heterogeneous systems, as the catalyst is readily recycled. nih.gov The principles of heterogeneous catalysis, involving the adsorption of reactants onto the catalyst surface, surface reaction, and subsequent desorption of products, are fundamental to designing these optimized processes. numberanalytics.com

Polymerization Chemistry and Materials Applications

Allyloxy Propanol (B110389) as a Monomer and Reactive Diluent

Allyloxy propanol and its derivatives serve as functional monomers that can be incorporated into polymer chains, or as reactive diluents that modify the rheological properties of resin systems before curing. wikipedia.org Unlike volatile solvents, reactive diluents become a permanent part of the polymer structure, which can enhance properties such as flexibility and adhesion while reducing volatile organic compound (VOC) emissions. wikipedia.org Its utility is demonstrated in various polymerization systems, including those for synthesizing coupling agents and modifying synthetic resins. yuanlianchem.com

The allyl group of this compound is susceptible to radical polymerization. This process is typically initiated by radical sources like peroxides or by UV radiation in the presence of a photoinitiator. rsc.org The polymerization proceeds via a chain-growth mechanism, where the double bond of the allyl group reacts, leading to the formation of polymer chains. This pathway is fundamental to creating cross-linked thermosetting networks. researchgate.net

A notable derivative, 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS), is employed as a polymerizable surfactant in radical polymerization. zxchem.comgoogle.com It can be copolymerized with monomers such as acrylamide (B121943) and acrylic acid to produce novel hydrogels. researchgate.net This process utilizes a radical initiator, like benzoyl peroxide, to start the polymerization of the vinyl and allyl monomers, forming a cross-linked three-dimensional structure. researchgate.net The incorporation of the allyloxy group via radical polymerization is also a key step in forming certain hybrid polymer systems and fluoropolymers. google.comgoogle.com

Anionic polymerization of monomers containing allyloxy groups presents a more complex scenario compared to radical pathways. The oxyanionic polymerization of alkylene oxides, for instance, can be complicated by chain transfer reactions involving the monomer. acs.org This is a characteristic issue with allyl-containing monomers, where transfer reactions can lead to lower molecular weight polymers. researchgate.net

However, specific studies on monomers like methyl α-(allyloxymethyl)acrylate (AMA) and tert-butyl α-(allyloxymethyl)acrylate (ABA) show that anionic polymerization can proceed, though the outcome is highly dependent on the initiator and reaction conditions. acs.org For example, using lithium-based initiators with AMA resulted in largely uncyclized polymers, whereas a magnesium-based initiator led to a significant degree of cyclization (70%). acs.org For ABA, anionic polymerization consistently produced polymers with a high degree of cyclization (>80%). acs.org These findings suggest that anionic cyclopolymerization is favored when the interaction between the countercation and the propagating chain end is weak. acs.org In related systems, such as the copolymerization of propylene (B89431) oxide (PO) and allyl glycidyl (B131873) ether (AGE), anionic ring-opening polymerization (ROP) has been successfully employed using catalysts like a potassium acetate/18-crown-6 ether complex to create functional polyethers. nih.gov

This compound derivatives are frequently copolymerized with other monomers to impart specific functionalities into the final polymer. For example, 3-allyloxy-2-hydroxy-1-propanesulfonic acid salt (AHPS) has been used as a functional surfactant in the polymerization of fluoromonomers. google.com It is also a key component in the synthesis of copolymers for high-temperature fluid loss additives in industrial applications, where it is polymerized with monomers like 2-acrylamido-2-methyl propane (B168953) sulfonic acid (AMPS), N,N-dimethylacrylamide (NNDMA), and acrylic acid (AA). researchgate.net

In the field of polyethers, allyl glycidyl ether (AGE), a structurally related epoxide, is copolymerized with propylene oxide (PO) to introduce pendant allyl groups along the polyether backbone. nih.gov These groups are then available for further modification. The reactivity of the monomers can be controlled to produce copolymers with specific microstructures. nih.gov Studies on the copolymerization of propylene with allylamine, pretreated with alkylaluminum, have also shown that amino-terminated polypropylene (B1209903) can be synthesized, demonstrating the versatility of allyl monomers in coordination polymerization systems. researchgate.net

Table 1: Molecular Characteristics of Poly(propylene oxide)-co-(allyl glycidyl ether) Copolymers Data sourced from a study on quasi-alternating copolymerization driven by an acetate-based catalyst. nih.gov

| Feed Molar Ratio ([PO]₀/[AGE]₀) | Molar Fraction of AGE in Copolymer (f_AGE) | Number Average Molecular Weight (M_n, g/mol) | Dispersity (Ɖ_M) |

|---|---|---|---|

| 90/10 | 0.12 | 2450 | 1.18 |

| 75/25 | 0.26 | 2700 | 1.16 |

| 50/50 | 0.48 | 3200 | 1.17 |

| 25/75 | 0.73 | 3950 | 1.20 |

| 10/90 | 0.89 | 4500 | 1.19 |

Anionic Polymerization and Chain Transfer

Role in Cross-linking and Network Formation

The presence of the polymerizable allyl group makes this compound and its derivatives valuable components for creating cross-linked polymer networks. researchgate.net These networks exhibit improved thermal stability, mechanical strength, and solvent resistance due to the covalent bonds formed between polymer chains. researchgate.net The cross-linking can be induced thermally or photochemically. researchgate.net

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water. researchgate.net this compound derivatives are instrumental in the synthesis of advanced hydrogels. In one study, a novel hydrogel was created by the free-radical polymerization of acrylamide (AAm) and acrylic acid (AA) with 3-allyloxy-2-hydroxy-1-propanesulfonic acid sodium salt (AHPS). researchgate.net The allyl group of AHPS participates in the cross-linking process, which significantly enhances the swelling capacity of the resulting hydrogel. researchgate.net

The incorporation of the this compound derivative creates a more robust and absorbent network structure. Research has shown that a hydrogel containing AHPS reached a swelling percentage of 7,071% in distilled water, a dramatic increase compared to the 1,055% swelling of a similar hydrogel prepared without it. researchgate.net This demonstrates the critical role of the allyloxy group in forming an efficient cross-linked network for hydrogel applications. researchgate.net

Table 2: Swelling Capacity of Hydrogels With and Without this compound Derivative (AHPS) Data sourced from a study on methylene (B1212753) blue removal using a novel hydrogel. researchgate.net

| Hydrogel Composition | Maximum Swelling Percentage (%) in Distilled Water |

|---|---|

| P(AAm-AA) | 1055 |

| P(AAm-AA-AHPS) | 7071 |

Hybrid polymer systems, such as interpenetrating polymer networks (IPNs) and graft copolymers, are materials composed of two or more distinct polymers that are physically entangled or chemically bonded. Allyloxy groups play a key role in forming the covalent linkages necessary for these structures.

Furthermore, allyloxy groups are used to create hybrid aqueous polymer dispersions. Alkyd resins containing allyloxy groups can be dispersed in water and then undergo polymerization with ethylenically unsaturated monomers, such as acrylates. google.comgoogle.com This process, often conducted via mini-emulsion polymerization, grafts the acrylic polymer onto the alkyd resin backbone. google.comgoogle.com The resulting hybrid dispersion combines the desirable properties of both polymer types, such as the film-forming capabilities of alkyds and the durability of acrylics. google.com

Cross-linking in Hydrogel Synthesis

Design and Synthesis of Functional Polymers

The strategic incorporation of this compound into polymer chains allows for precise control over the final material's architecture and chemical characteristics. The allyl ether functionality is particularly valuable for creating cross-linked networks and introducing specific properties without causing the yellowing that can occur with other unsaturated compounds. google.com

This compound and its derivatives are instrumental in the synthesis and modification of polyether architectures. Polyethers are a class of polymers characterized by ether linkages in their main chain and are widely used as nonionic surfactants and as polyols for polyurethane production. researchgate.net The introduction of allyl groups into polyether structures provides a reactive handle for further chemical transformations.

Allyloxypropanols can be synthesized by the catalyzed reaction of allyl alcohol with propylene oxide. google.com The resulting molecule can then act as an initiator or comonomer in ring-opening polymerization (ROP) of epoxides like propylene oxide (PO) or ethylene (B1197577) oxide (EO). During the anionic ROP of PO, a competing chain transfer reaction can occur, leading to the formation of an allyloxy group at the start of a polymer chain. rsc.org While sometimes considered a side reaction that introduces unsaturation, this process can also be harnessed to intentionally create allyl-terminated polyether chains. researchgate.netrsc.org These allyl-functionalized polyethers can then be used in subsequent reactions, such as hydrosilylation or thiol-ene click chemistry, to create more complex architectures like graft copolymers or cross-linked networks.

Research has shown that various initiating systems in PO polymerization lead to different levels of unsaturation, represented by allyloxy, propenyloxy, and vinyloxy starting groups. researchgate.net This demonstrates that the choice of catalyst and reaction conditions can be used to control the incorporation of allyl functionalities into the polyether structure.

Polyurethanes are a major class of polymers formed by the reaction of polyols (polymers with multiple hydroxyl groups) with di- or polyisocyanates. wikipedia.orgessentialchemicalindustry.org this compound is utilized as a component in the synthesis of the polyol precursors, thereby embedding the reactive allyl functionality into the resulting polyurethane network.

In the context of air-drying coating compositions, this compound can be chemically bound into alkyd or polyester (B1180765) resins, which then act as the polyol component in a polyurethane system. google.com The key advantage of using allyl ether compounds over traditional unsaturated fatty acids is their ability to undergo oxidative cross-linking at ambient conditions to form a hard, durable film without the associated yellowing that plagues many oil-based coatings. google.com The allyl groups react with oxygen from the air, leading to the formation of a cross-linked polymer network.

The structure of the polyol is critical in determining the final properties of the polyurethane. essentialchemicalindustry.org By incorporating this compound, manufacturers can create polyurethane derivatives that are not only flexible or rigid as desired but also possess the capacity for further reactions or specific performance characteristics like enhanced weatherability and color stability. google.com

The concentration of allyloxy groups within a polymer is a critical design parameter that allows for the fine-tuning of its physical and chemical properties. By controlling the ratio of this compound to other monomers, researchers can systematically alter material characteristics from the molecular level to the macroscopic scale.

Studies on various polymer systems have demonstrated a clear correlation between allyloxy content and material performance. For example, in thermally rearranged polyimides, increasing the number of allylated units results in a nearly linear change in properties such as film density and an increase in gas permeability. rsc.org This is attributed to an increase in the fractional free volume within the polymer matrix. Furthermore, a higher degree of allylation can significantly lower the thermal rearrangement temperature, in some cases by as much as 80 °C. rsc.org

In the development of advanced materials for energy storage, the number of allyloxy linkers in sulfur-linked polymers has been shown to directly influence the material's electronic properties. jiangnan.edu.cn A higher density of allyloxy groups leads to a narrower bandgap, which facilitates electron transfer and improves the electrical conductivity of the polymer, ultimately enhancing battery performance. jiangnan.edu.cnacs.org Similarly, in thiol-ene polymer networks, the mechanical properties can be precisely controlled by adjusting the ratio of allyl to thiol monomers, enabling the fabrication of materials ranging from soft and flexible to hard and rigid. researchgate.net

| Polymer System | Property Affected | Effect of Increasing Allyloxy Content | Reference |

|---|---|---|---|

| Thermally Rearranged Polyimides | Film Density & Permeability | Linear increase in density and permeability | rsc.org |

| Thermally Rearranged Polyimides | Thermal Rearrangement (TR) Temperature | Significant reduction in TR temperature | rsc.org |

| Sulfur-Linked Polymers (for batteries) | Electronic Bandgap | Narrows the bandgap, improving conductivity | jiangnan.edu.cn |

| Thiol-Ene Networks | Mechanical Properties (Elastic Modulus) | Allows tuning from soft/elastic to hard/rigid | researchgate.net |

Polyurethane Precursors and Derivatives

Advanced Material Fabrication

The unique reactivity of the allyl group in this compound-derived polymers makes them suitable for the fabrication of sophisticated materials with specialized applications, including stable pigment dispersions and novel gas-capture media.

In the field of inks and coatings, achieving a stable, uniform dispersion of pigment particles is crucial. Polymers containing this compound moieties are used to create highly effective encapsulated pigments. A notable example is the use of allyloxy nonyl-phenoxypropanolpolyoxyethyleneetherammonium sulfonate (ANPS) as a polymerizable dispersant. researchgate.netresearchgate.netemerald.com

The encapsulation process involves first using ANPS to pre-disperse the pigment particles in an aqueous medium. researchgate.net Subsequently, other monomers like styrene (B11656) are added, and an emulsion polymerization is initiated. During polymerization, the ANPS molecules, which are adsorbed onto the pigment surface, copolymerize with the added monomers. researchgate.net This forms a permanent, cross-linked polymer shell around each individual pigment particle.

This encapsulation method yields pigment dispersions with significantly enhanced stability. researchgate.net The polymer layer provides steric and electrostatic repulsion, preventing the pigment particles from agglomerating. researchgate.net Research findings confirm that these encapsulated pigments exhibit excellent stability against centrifugal forces, temperature fluctuations, and changes in pH. researchgate.netemerald.com The thickness and properties of the encapsulation layer can be modulated by adjusting the amount and type of comonomers used in the polymerization step. researchgate.net

| Finding | Methodology/Observation | Result/Conclusion | Reference |

|---|---|---|---|

| Formation of Encapsulation Layer | Transmission Electron Microscopy (TEM) and Thermogravimetric Analysis (TGA) | Provided direct evidence of a polymer layer formed on the pigment surface. | researchgate.netemerald.com |

| Dispersion Stability | Centrifugation, Freeze-Thaw Cycles, pH and Electrolyte Addition | Dispersion showed excellent stability to centrifugal force, temperature, pH, and electrolytes. | researchgate.netresearchgate.net |

| Control of Particle Size | Dynamic Light Scattering (DLS) | Optimal particle size achieved by controlling the mass ratio of ANPS to pigment and comonomer to pigment. | researchgate.net |

| Improved Wettability | Contact Angle Analysis | The wettability of the pigment was significantly improved after polymer encapsulation. | emerald.com |

Derivatives of this compound have been synthesized and investigated as novel physical absorbents for gas capture, particularly for carbon dioxide (CO₂). One such class of materials is 1-allyloxy-3-(4-nonylphenoxy)-2-propanol polyoxyethylene ethers (ANAPEs). researchgate.net These compounds are polymeric surfactants that have been specifically designed to absorb CO₂.

Studies using an isochoric saturation method have measured the solubility of CO₂ in ANAPEs with varying polyoxyethylene chain lengths (e.g., adduct numbers of 10 and 15) across a range of temperatures and pressures. researchgate.net The results show that the solubility of CO₂ in these absorbents increases linearly with increasing pressure but decreases with increasing temperature, which is characteristic of a physical dissolution process. researchgate.net This behavior is crucial for industrial applications, as the CO₂ can be captured at high pressure and/or low temperature and then released (regenerating the absorbent) by lowering the pressure or increasing the temperature. aaqr.org

Thermodynamic analysis of the absorption process revealed that the dissolution of CO₂ in ANAPEs is an exothermic process, as indicated by a negative enthalpy of solution (ΔsolH). researchgate.net This suggests that the interactions between the CO₂ molecules and the absorbent are energetically favorable. Such research provides fundamental data necessary for the design and optimization of new liquid absorbents for post-combustion carbon capture technologies. researchgate.net

Polymer-Based Cathodes for Energy Storage Systems

Polymer-based organic batteries are an emerging class of energy storage devices, and materials derived from monomers like this compound are being explored for use as cathode materials. acs.org Unlike traditional inorganic cathodes, polymer-based systems offer potential advantages such as flexibility, lower cost, and tunable properties. mdpi.com The functional groups inherent to polymers derived from this compound are key to their performance in energy storage systems.

The allyl ether group, for instance, can be leveraged to create organosulfur polymers. Through post-polymerization modification, such as thiol-ene reactions, sulfur can be covalently bonded to the polymer backbone. rsc.org This is significant because organosulfur compounds are promising cathode materials for high-energy rechargeable batteries, like lithium-sulfur (Li-S) and potassium-sulfur (K-S) batteries, due to sulfur's high theoretical specific capacity. rsc.orgmdpi.com The polymer framework helps to mitigate common issues in sulfur batteries, such as the dissolution of polysulfides into the electrolyte (the "shuttle effect"), which improves cycle life and stability. rsc.orgrsc.org

Research into sulfur-linked polymers with allyloxy linkers for K-S batteries has demonstrated the importance of the linker structure. By tuning the number of allyloxy groups, researchers can influence the material's bandgap and its interaction with potassium polysulfides. jiangnan.edu.cn A higher number of allyloxy linkers can lead to a narrower bandgap, facilitating better electron transfer and improved electrical conductivity. jiangnan.edu.cn Furthermore, the allyloxy moieties show strong interaction with potassium polysulfides, which is crucial for inhibiting the shuttle effect and achieving high capacity retention. jiangnan.edu.cn

| Polymer Cathode Material | Sulfur Content (wt %) | Initial Discharge Capacity (at 0.1C) | Capacity Retention (after 200 cycles) | Key Finding |

|---|---|---|---|---|

| poly(S4-TABQ) | ~71% | ~1225 mAh g⁻¹ | 94.5% | Abundant allyloxy linkers enhance polysulfide interaction and charge transfer. jiangnan.edu.cn |

| poly(S2-BAAQ) | - | - | - | Fewer linkers result in a wider bandgap compared to poly(S4-TABQ). jiangnan.edu.cn |

| poly(S1-ANQ) | - | - | - | Demonstrates the tunability of electrochemical properties via linker density. jiangnan.edu.cn |

Post-Polymerization Functionalization Strategies

Post-polymerization modification (PPM) is a powerful strategy for synthesizing functional polymers that may be difficult to produce by direct polymerization of functional monomers. acs.org Polymers created from this compound are ideal candidates for PPM due to the presence of two distinct functional handles: the allyl group's carbon-carbon double bond and the propanol's hydroxyl group. These groups can be modified through various chemical reactions to introduce a wide range of new functionalities. nih.gov

Common modification techniques for the allyl group include thiol-ene click reactions, epoxidation, bromination, and dihydroxylation. nih.govmdpi.com The hydroxyl group, meanwhile, can be readily modified through reactions like esterification. The ability to perform these modifications allows for the creation of a diverse library of polymers from a single parent polymer backbone.

Sequential Modification Techniques

Sequential modification involves the step-by-step functionalization of a polymer, often targeting different reactive sites in a controlled order. This approach allows for the creation of complex, multifunctional materials. researchgate.netnih.govrsc.org

A representative strategy involves synthesizing a polymer with aldehyde groups and then performing a Barbier-type allylation to introduce a homoallylic alcohol structure, which contains both a secondary alcohol and a terminal alkene—the same core functionalities found in a polymerized this compound unit. acs.org This polymer can then undergo further sequential modifications. For example, the alcohol group can be converted to an ester, and the alkene can subsequently be modified via a thiol-ene click reaction. acs.org This step-wise process enables the precise installation of multiple, different functional groups onto the same repeating unit. acs.org The efficiency of each step is critical and is often monitored by spectroscopic methods. acs.org

| Reaction Step | Reagents | Targeted Group | Resulting Group | Conversion Efficiency | Reference |

|---|---|---|---|---|---|

| 1. Barbier-type Allylation | Allyl Bromide, Indium(0) | Aldehyde | Homoallylic Alcohol (Alkene + Alcohol) | 99% | acs.org |

| 2. Esterification | Benzoyl Chloride | Alcohol | Ester | 90% | acs.org |

| 3. Thiol-ene Reaction | Alkyl Thiol, AIBN/UV | Alkene | Thioether | Quantitative | acs.org |

Orthogonal Functional Group Introduction

Orthogonal chemistry refers to chemical reactions that can occur in the presence of each other without interference. nih.govnih.gov In the context of a polymer derived from this compound, this means that the allyl group can be modified using one type of reaction while the hydroxyl group remains unaffected, and vice-versa. acs.org This provides a powerful tool for creating precisely functionalized macromolecules.

The thiol-ene reaction on the allyl group and esterification of the hydroxyl group are excellent examples of an orthogonal reaction pair. acs.org The thiol-ene reaction is typically initiated by radicals (photochemically or thermally) and proceeds via an anti-Markovnikov addition of a thiol across the double bond. wiley-vch.de This reaction is highly efficient and specific to the alkene, showing no reactivity towards the alcohol. Conversely, esterification of the alcohol group, for example with an acid chloride or anhydride, does not affect the chemically robust allyl group. acs.org This orthogonality allows for the independent introduction of two different functionalities onto the polymer backbone, enabling the design of materials with tailored properties. nih.govrsc.orgacs.org

| Functional Group | Orthogonal Reaction | Reagents | Resulting Functionality | Orthogonality Principle |

|---|---|---|---|---|

| Allyl (Alkene) | Thiol-ene Click | Thiol, Radical Initiator | Thioether | Radical mechanism does not interfere with the nucleophilic character of the hydroxyl group. acs.orgnih.gov |

| Hydroxyl (Alcohol) | Esterification | Acid Chloride, Base | Ester | Acylation reaction is specific to the hydroxyl group and does not react with the alkene. acs.org |

| Allyl (Alkene) | Epoxidation | m-CPBA | Epoxide | Electrophilic addition to the alkene is selective over the hydroxyl group. nih.govmdpi.com |

| Allyl (Alkene) | Azide-Alkyne Cycloaddition (after conversion to alkyne) | Azide (B81097), Copper(I) catalyst | Triazole | Click reaction is highly specific to the alkyne and azide partners. nih.govacs.org |

Derivatives and Analogs of Allyloxy Propanol

Synthesis and Functionalization of Related Compounds

The creation of allyloxy propanol (B110389) derivatives involves a range of synthetic strategies designed to introduce specific functionalities onto the molecule. These methods include sulfonation, ethoxylation, and the formation of cyclic monomers, among others.

The introduction of sulfonate groups to allyloxy-containing molecules is a key functionalization route. One prominent method involves a visible-light-induced radical cascade reaction to produce structurally diverse sulfonated chromanes. rsc.org This process utilizes ortho-allyloxy chalcones and sodium sulfinates as starting materials. rsc.org The reaction is promoted by a photocatalyst, such as eosin (B541160) Y, and proceeds through the addition of sulfonyl radicals to the chalcone (B49325), followed by an intramolecular Michael addition. rsc.org This protocol is noted for its wide substrate scope and high tolerance for various functional groups, yielding good to excellent results. rsc.org